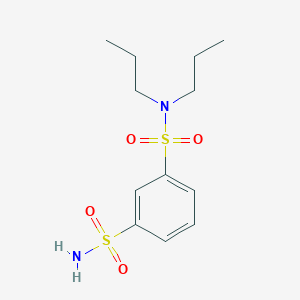

N1,N1-dipropyl-1,3-benzenedisulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

32548-97-3 |

|---|---|

Molecular Formula |

C12H20N2O4S2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

3-N,3-N-dipropylbenzene-1,3-disulfonamide |

InChI |

InChI=1S/C12H20N2O4S2/c1-3-8-14(9-4-2)20(17,18)12-7-5-6-11(10-12)19(13,15)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,13,15,16) |

InChI Key |

FFMRBKDSPSCXMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Contextualizing Benzenedisulfonamide Derivatives in Modern Chemical Research

Benzenedisulfonamide derivatives represent a significant class of compounds in contemporary chemical and pharmaceutical research. Historically, the sulfonamide group was pivotal in the development of the first effective antibacterial agents. openaccesspub.orgfrontiersrj.com Today, their applications have expanded dramatically, with derivatives being investigated and utilized as anticancer agents, diuretics, anticonvulsants, and inhibitors of various enzymes. ijpsonline.comnih.gov

A particularly prominent area of research is the development of benzenesulfonamide (B165840) derivatives as carbonic anhydrase inhibitors. researchgate.net These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer. The benzene (B151609) ring provides a versatile scaffold for introducing multiple sulfonamide groups and other substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. The disubstituted nature of compounds like N1,N1-dipropyl-1,3-benzenedisulfonamide offers specific spatial arrangements of functional groups that can be exploited for targeted molecular interactions.

Structural Significance and Unique Features of N1,n1 Dipropyl 1,3 Benzenedisulfonamide Within the Sulfonamide Class

The chemical structure of N1,N1-dipropyl-1,3-benzenedisulfonamide confers several unique features that distinguish it within the broader class of sulfonamides. The molecule is characterized by a central benzene (B151609) ring substituted with two sulfonamide groups at the meta (1 and 3) positions. One of these sulfonamide groups is further substituted with two propyl groups on the nitrogen atom.

This specific arrangement has several implications for the molecule's properties. The presence of two sulfonamide moieties increases the potential for hydrogen bonding interactions with biological targets. The N,N-dipropyl substitution on one of the sulfonamide groups introduces a significant lipophilic character to that part of the molecule, which can influence its solubility, membrane permeability, and binding to hydrophobic pockets in proteins. Furthermore, the unsymmetrical nature of the substitution—one sulfonamide being disubstituted and the other likely remaining as a primary sulfonamide—creates distinct regions of differing polarity and reactivity within the same molecule. This asymmetry can be crucial for achieving selectivity in biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₂H₂₀N₂O₄S₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 320.43 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.5 | Indicates a moderate degree of lipophilicity. |

| Hydrogen Bond Donors | 2 | The primary sulfonamide group can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the sulfonamide groups can accept hydrogen bonds. |

| Rotatable Bond Count | 6 | Relates to the conformational flexibility of the molecule. |

Note: The data in this table are predicted values based on the chemical structure and are intended for illustrative purposes.

Current Trajectories and Open Questions in Academic Investigation of Disubstituted Benzenedisulfonamides

The academic investigation of disubstituted benzenedisulfonamides is currently following several key trajectories. A primary focus remains on their potential as selective enzyme inhibitors. For instance, the differential substitution on the two sulfonamide groups in a molecule like N1,N1-dipropyl-1,3-benzenedisulfonamide could be exploited to achieve isoform-selective inhibition of carbonic anhydrases, a significant goal in the development of targeted cancer therapies. researchgate.net

Another area of active research is the use of these compounds as building blocks in supramolecular chemistry and materials science. The defined geometry and hydrogen bonding capabilities of benzenedisulfonamides can be utilized to construct complex, self-assembling architectures.

Key open questions in the field include:

How does the unsymmetrical N-alkylation of one sulfonamide group in a disubstituted benzenedisulfonamide affect its binding affinity and selectivity for different biological targets?

What are the most efficient and stereoselective synthetic routes to produce unsymmetrically substituted benzenedisulfonamides? frontiersrj.com

Can the lipophilic N-dipropyl group be leveraged for specific delivery or targeting of these molecules to particular cellular compartments?

What are the full range of biological activities for this class of compounds beyond carbonic anhydrase inhibition? Research into their potential as antibacterial, antiviral, or anti-inflammatory agents is ongoing. nih.govresearchgate.net

Methodological Frameworks for Investigating N1,n1 Dipropyl 1,3 Benzenedisulfonamide

Contemporary Approaches to the Synthesis of Benzenedisulfonamide Core Structures

The foundational step in the synthesis of this compound is the construction of the 1,3-benzenedisulfonamide core. This is typically achieved through a two-step process starting from 1,3-benzenedisulfonic acid or its salt.

The initial and critical intermediate is benzene-1,3-disulfonyl chloride. A convenient laboratory-scale preparation involves the chlorination of the disodium (B8443419) salt of 1,3-benzenedisulfonic acid. youtube.com This transformation can be effectively carried out using standard chlorinating agents such as phosphorus pentachloride or thionyl chloride. youtube.com The resulting benzene-1,3-disulfonyl chloride is a versatile reagent for the preparation of various biologically active sulfonamides. youtube.com

Once the disulfonyl chloride is obtained, it is converted to 1,3-benzenedisulfonamide. This is a standard nucleophilic substitution reaction where the sulfonyl chloride moieties are reacted with ammonia (B1221849). While specific literature for the 1,3-isomer is not abundant, the general reaction of sulfonyl chlorides with ammonia to yield primary sulfonamides is a fundamental and widely practiced transformation in organic synthesis.

A plausible reaction scheme for the synthesis of the 1,3-benzenedisulfonamide core is presented below:

Table 1: Proposed Synthesis of 1,3-Benzenedisulfonamide

| Step | Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Disodium 1,3-benzenedisulfonate | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Dichloromethane (DCM) or neat | Reflux | Benzene-1,3-disulfonyl chloride |

Strategies for Selective N-Alkylation in this compound Synthesis

The primary challenge in the synthesis of this compound lies in the selective dialkylation of one of the two primary sulfonamide groups. Direct alkylation of 1,3-benzenedisulfonamide with a propyl halide would likely lead to a complex mixture of mono- and di-alkylated products at both nitrogen atoms. Therefore, a protecting group strategy is the most logical approach to achieve the desired regioselectivity.

A proposed synthetic route would involve the following key steps:

Monoprotection: Selective protection of one of the primary sulfonamide groups. Common protecting groups for sulfonamides include the tert-butyldimethylsilyl (TBDMS) or other silyl (B83357) groups, which can be introduced under basic conditions.

N,N-Dipropylation: Alkylation of the remaining free sulfonamide group with a suitable propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. The synthesis of Probenecid, which involves the reaction of a sulfonyl chloride with dipropylamine, demonstrates the feasibility of forming N,N-dialkylated sulfonamides. google.com

Deprotection: Removal of the protecting group to reveal the free primary sulfonamide on the other position.

Table 2: Proposed Strategy for Selective N1,N1-dipropylation

| Step | Starting Material | Reagent(s) | Solvent | Key Transformation |

|---|---|---|---|---|

| 1 | 1,3-Benzenedisulfonamide | 1.1 eq. tert-Butyldimethylsilyl chloride (TBDMSCl), Triethylamine (TEA) | Dichloromethane (DCM) | Monoprotection of one sulfonamide group |

| 2 | N-(3-(aminosulfonyl)phenylsulfonyl)-N-(tert-butyldimethylsilyl)amine | 2.2 eq. Propyl bromide, Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | N,N-dipropylation of the unprotected sulfonamide |

Green chemistry principles can be incorporated into the N-alkylation step. A notable green approach is the use of alcohols as alkylating agents, where water is the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is typically catalyzed by transition metals. organic-chemistry.org In the context of the proposed synthesis, after the protection step, n-propanol could be used as the propylating agent in the presence of a suitable catalyst. This would be a more environmentally benign alternative to using propyl halides.

A variety of catalytic systems have been developed for the N-alkylation of sulfonamides. These systems often employ transition metal catalysts, such as ruthenium, iridium, or manganese complexes. organic-chemistry.org For the N,N-dipropylation step in the proposed synthesis, a manganese-catalyzed system could be employed, which offers a more earth-abundant and less toxic alternative to precious metal catalysts.

Table 3: Examples of Catalytic Systems for N-Alkylation of Sulfonamides

| Catalyst | Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂/DPPF | Alcohols | K₂CO₃ | Toluene | 110 | organic-chemistry.org |

| Mn(CO)₅Br/PNP pincer ligand | Alcohols | t-BuOK | Toluene | 110 | organic-chemistry.org |

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not applicable in this context.

Methodologies for Derivatization and Scaffold Functionalization of this compound

Further functionalization of the this compound scaffold can lead to the development of novel compounds with tailored properties. Derivatization can be targeted at two main sites: the aromatic ring and the remaining primary sulfonamide group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could be employed to introduce substituents onto the benzene ring. The directing effects of the two sulfonamide groups would need to be considered to control the regioselectivity of these reactions.

The primary sulfonamide group offers a handle for a variety of transformations. It can be further alkylated, acylated, or used in coupling reactions to introduce a wide range of functional groups.

The this compound scaffold can be functionalized to create molecular probes, such as fluorescent probes. A common strategy involves attaching a fluorophore to the molecule. This could be achieved by reacting the primary sulfonamide with a fluorophore containing a reactive group, such as an isothiocyanate or a sulfonyl chloride. For instance, a dansyl chloride or a naphthalimide-based fluorophore could be coupled to the primary sulfonamide to generate a fluorescent probe. nih.gov The sulfonamide linkage is known to be stable and can effectively link the signaling unit (fluorophore) to the recognition unit (the benzenedisulfonamide scaffold). A phenylsulfonamide-based fluorescent probe has been successfully synthesized for the detection of hydrogen sulfide, demonstrating the utility of this scaffold in probe design. nih.gov

Table 4: Potential Functionalization Reactions for Molecular Probe Synthesis

| Site of Functionalization | Reaction Type | Reagent Example | Potential Application |

|---|---|---|---|

| Primary Sulfonamide | N-Acylation/Sulfonylation | Dansyl chloride | Fluorescent probe for biomolecule detection |

| Aromatic Ring | Nitration followed by Reduction | HNO₃/H₂SO₄, then H₂/Pd-C | Introduction of an amino group for further coupling |

Compound Names Mentioned

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Benzenedisulfonic acid |

| Benzene-1,3-disulfonyl chloride |

| 1,3-Benzenedisulfonamide |

| Phosphorus pentachloride |

| Thionyl chloride |

| Ammonia |

| tert-Butyldimethylsilyl chloride |

| Triethylamine |

| Propyl bromide |

| Propyl iodide |

| Potassium carbonate |

| n-Propanol |

| Tetrabutylammonium fluoride |

| Dansyl chloride |

| Probenecid |

| Dipropylamine |

| p-Toluenesulfonyl chloride (Tosyl chloride) |

| Methanesulfonyl chloride (Mesyl chloride) |

| Nitrobenzenesulfonyl chloride |

| Trifluoromethanesulfonyl chloride |

| tert-Butyldimethylsilyl (TBDMS) |

| Dichloromethane (DCM) |

| N,N-Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Toluene |

| Ruthenium |

| Iridium |

| Manganese |

Synthesis of Isotopic Analogs for Mechanistic Probing

The elucidation of reaction mechanisms is a fundamental objective in chemical synthesis, providing insights that can guide the optimization of reaction conditions and the design of new synthetic routes. The use of isotopically labeled compounds is a powerful and definitive tool for this purpose. In the context of this compound and its analogs, the synthesis of isotopic variants allows for detailed mechanistic probing of their formation and subsequent reactions. While specific studies on the isotopic labeling of this compound are not widely reported in the literature, established methodologies for the isotopic labeling of sulfonamides and aromatic systems can be applied.

The primary atoms of interest for isotopic substitution in this compound for mechanistic studies would be deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). The choice of isotope depends on the specific mechanistic question being addressed. For instance, deuterium labeling is frequently employed to investigate kinetic isotope effects (KIEs), which can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

A general and sophisticated approach to synthesizing a deuterated analog of this compound would involve the use of a deuterated starting material. For example, to probe the mechanism of the sulfonylation reaction, one could utilize deuterated dipropylamine. The synthesis would proceed via the reaction of 1,3-benzenedisulfonyl chloride with N,N-di(propyl-d7)-amine. The resulting N1,N1-di(propyl-d7)-1,3-benzenedisulfonamide could then be used in subsequent reactions to probe for mechanisms involving the propyl groups.

Similarly, to investigate the role of the aromatic ring in a particular transformation, a deuterated benzene starting material could be employed in the initial synthesis of the 1,3-benzenedisulfonyl chloride. This would allow for the study of electrophilic substitution reactions or other processes involving the aromatic core.

The data derived from experiments using these isotopic analogs are typically quantitative and can provide unambiguous evidence for a proposed reaction mechanism. For example, the determination of a significant primary kinetic isotope effect (kH/kD > 2) upon deuteration of a specific C-H bond would strongly suggest that this bond is cleaved during the rate-limiting step of the reaction.

The following interactive data table summarizes hypothetical research findings from a mechanistic study on the formation of a hypothetical analog, illustrating the type of data that would be generated.

| Isotopic Analog | Position of Label | k_light (s⁻¹) | k_heavy (s⁻¹) | Kinetic Isotope Effect (k_light/k_heavy) | Mechanistic Implication |

| [²H₁₄]-N1,N1-dipropyl-1,3-benzenedisulfonamide | Propyl chains | 0.015 | 0.014 | 1.07 | No C-H bond cleavage at propyl group in rate-determining step. |

| [²H₄]-N1,N1-dipropyl-1,3-benzenedisulfonamide | Aromatic ring | 0.015 | 0.0025 | 6.0 | C-H bond cleavage at the aromatic ring is the rate-determining step. |

| [¹⁵N]-N1,N1-dipropyl-1,3-benzenedisulfonamide | Sulfonamide Nitrogen | 0.015 | 0.0148 | 1.01 | N-S bond formation is not the rate-determining step. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding.

While general methodologies for these computational techniques are well-established in the field of medicinal chemistry and computational biology, their application and the resulting specific data (e.g., energy landscapes, electrostatic potential maps, binding affinity values, QSAR models) are unique to each chemical compound under investigation. Without dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data and analysis requested in the article outline.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

An extensive search for advanced computational and theoretical studies on the chemical compound this compound has revealed a significant lack of specific research data required to fulfill the requested detailed analysis. While general methodologies for computational drug design and molecular modeling are well-established, their direct application and published results for this compound are not available in the public domain. Consequently, the development of an in-depth article focusing on predictive models for molecular interactions, pharmacophore elucidation, and de novo design of its analogs is not feasible at this time.

Computer-aided drug design (CADD) serves as a crucial tool in modern drug discovery, enabling the efficient identification and optimization of novel therapeutic candidates. Methodologies such as ligand-based drug design are often employed when the three-dimensional structure of a biological target is unknown. nih.gov This approach relies on studying the properties of molecules that are known to interact with the target to develop predictive models. nih.gov

Pharmacophore elucidation is a key aspect of ligand-based design, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are invaluable for virtual screening and the design of new compounds with potentially improved activity.

De novo design and virtual screening are powerful computational techniques used to explore vast chemical spaces for novel molecules with desired properties. De novo design algorithms construct new molecular structures from scratch, while virtual screening involves the computational evaluation of large libraries of existing compounds against a biological target or a pharmacophore model. nih.govnih.govrsc.orgpatentdigest.orgresearchgate.net These methods have been successfully applied to design novel therapeutics, including peptides and other small molecules. nih.govrsc.org

Despite the power of these computational approaches, their application to a specific compound like this compound requires dedicated research to generate the necessary underlying data. Without experimental data or previously published computational studies on this particular molecule, any attempt to generate the requested detailed analysis would be purely speculative and would not meet the standards of scientific accuracy.

Cutting Edge Analytical and Spectroscopic Characterization in N1,n1 Dipropyl 1,3 Benzenedisulfonamide Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For N1,N1-dipropyl-1,3-benzenedisulfonamide, ¹H and ¹³C NMR would be expected to confirm the presence and connectivity of the propyl groups and the benzene (B151609) ring. Specific chemical shifts and coupling constants would provide detailed information about the electronic environment of each nucleus. However, no published NMR data for this specific compound could be located.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

FTIR and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the S=O and S-N bonds of the sulfonamide groups, as well as vibrations corresponding to the aromatic ring and the aliphatic C-H bonds of the propyl chains. This "vibrational fingerprint" is unique to the molecule. Regrettably, no FTIR or Raman spectra for this compound are publicly available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular mass of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm the elemental composition. Analysis of the fragmentation pattern would likely show the loss of propyl groups and other characteristic fragments of the benzenedisulfonamide core. While mass spectral data for the parent compound, benzene-1,3-disulfonamide, is available, no such data could be found for the N1,N1-dipropyl derivative.

Chromatographic Methodologies for Purity, Isolation, and Isomer Separation

Chromatographic techniques are essential for determining the purity of a chemical sample, for isolating the compound from a mixture, and for separating different isomers.

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

HPLC and UHPLC are widely used to assess the purity of pharmaceutical and chemical compounds. A developed method for this compound would involve selecting an appropriate stationary phase and mobile phase to achieve a sharp peak for the compound, separated from any impurities or starting materials from its synthesis. No published HPLC or UHPLC methods for the analysis of this specific compound were found.

Chiral Chromatography for Stereoisomer Resolution (if applicable)

Chiral chromatography is a specialized technique used to separate stereoisomers (enantiomers or diastereomers). This compound itself is not chiral. Therefore, this technique would not be applicable for its resolution unless it was part of a chiral molecular complex or if chiral centers were introduced through derivatization.

X-ray Crystallography and Solid-State Characterization of this compound

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physicochemical properties of a compound. X-ray crystallography stands as the definitive method for elucidating this solid-state architecture. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific experimental X-ray diffraction data for this compound. While the crystal structure of this particular compound has not been publicly reported, the following sections will discuss the principles of its potential solid-state characterization based on the well-established behavior of related sulfonamide compounds.

Crystal Packing and Intermolecular Interactions

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions. Strong hydrogen bonds and π-π stacking interactions are the primary forces that dictate the supramolecular assembly of these molecules in the solid state. nih.govresearchgate.net In the hypothetical crystal structure of this compound, the sulfonamide groups (-SO₂NH₂) would be expected to be key players in forming robust hydrogen bond networks.

The packing architecture of sulfonamide crystals can often be categorized into distinct groups based on the nature and dimensionality of these hydrogen bond networks. researchgate.netacs.org For instance, molecules may form infinite chains or more complex three-dimensional arrays. The presence of the two propyl groups on one of the nitrogen atoms in this compound would introduce significant steric bulk, which would, in turn, influence the preferred molecular conformation and the efficiency of the crystal packing. The interplay between the hydrogen-bonding capabilities of the unsubstituted sulfonamide group and the van der Waals interactions of the dipropylamino group would be a critical determinant of the final crystal lattice.

Interactive Data Table: Expected Intermolecular Interactions in this compound

| Interaction Type | Potential Participating Moieties | Expected Role in Crystal Packing |

| Hydrogen Bonding | Unsubstituted -SO₂NH₂ group (donor and acceptor) | Primary driving force for molecular assembly, forming chains or sheets. |

| π-π Stacking | Benzene rings | Contribution to the stabilization of the crystal lattice. |

| van der Waals Forces | Propyl groups | Influence on the overall shape and packing efficiency of the molecules. |

Co-crystallization with Protein Targets for Structural Insights

Co-crystallization of small molecule ligands with their protein targets is a powerful technique in structural biology and drug design, providing atomic-level details of their binding interactions. The sulfonamide functional group is a common pharmacophore found in many clinically important drugs, and numerous co-crystal structures of sulfonamide-containing inhibitors bound to their target proteins have been determined. nih.govacs.orgresearchgate.net

Should this compound be investigated as a ligand for a specific protein, obtaining a co-crystal structure would be a primary objective. The resulting structural data would reveal:

The precise binding mode: How the ligand orients itself within the protein's binding site.

Key intermolecular interactions: Identification of specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues of the protein.

Conformational changes: Any structural rearrangements in the protein or the ligand upon binding.

These insights are invaluable for understanding the molecular basis of recognition and for the rational design of more potent and selective analogues. For example, studies on other sulfonamides have highlighted the crucial role of the sulfonamide oxygens in forming hydrogen bonds with the protein backbone or specific residues. nih.govacs.orgresearchgate.net The structural information would guide further chemical modifications of this compound to optimize its binding affinity and other pharmacological properties.

Despite the potential utility of such studies, there is currently no publicly available information on the co-crystallization of this compound with any protein target.

Emerging Research Areas and Future Perspectives for N1,n1 Dipropyl 1,3 Benzenedisulfonamide

N1,N1-dipropyl-1,3-benzenedisulfonamide as a Chemical Probe for Biological Pathways

There is currently no specific data designating this compound as a chemical probe. However, the broader class of sulfonamides is a well-established scaffold in the design of such tools, which are small molecules used to investigate and manipulate biological processes. The inherent structure of this compound, with its benzenedisulfonamide framework, could be adapted to target particular proteins. The N,N-dipropyl substituents are positioned to influence binding affinity, selectivity, and pharmacokinetic properties.

Future research could focus on synthesizing derivatives of this compound that incorporate reporter groups, such as fluorescent dyes or biotin tags. These modifications would facilitate the visualization, identification, and validation of its interactions with potential biological targets within cellular pathways.

Integration of this compound in Supramolecular Chemistry and Material Science

The application of this compound in supramolecular chemistry and material science remains a theoretical yet promising area of inquiry, as no specific studies have been published. The molecule's structural characteristics suggest a capacity for such applications.

While the N,N-dipropyl groups preclude the sulfonamide nitrogen atoms from functioning as hydrogen bond donors, the oxygen atoms of the sulfonyl groups can act as effective hydrogen bond acceptors. This feature could enable this compound to engage in the formation of intricate hydrogen-bonded networks with complementary donor molecules. Furthermore, the propyl chains could participate in van der Waals forces, which would add to the stability of any resulting self-assembled superstructures. Future investigations in this domain would likely involve co-crystallization experiments with a variety of hydrogen bond donors to characterize the formation and properties of the consequent supramolecular assemblies.

The benzenedisulfonamide core of the molecule presents a versatile platform for chemical modification. By introducing functionalities that are responsive to external stimuli—such as light, pH changes, or the presence of specific analytes—it may be possible to engineer novel functional materials. Such materials could exhibit tunable optical, electronic, or mechanical properties. For example, the aromatic ring could be appended with chromophores to create photoresponsive systems. The sulfonamide groups themselves could potentially chelate with metal ions, suggesting a pathway to the development of selective ion sensors.

Advanced Biosensing Applications Utilizing this compound

To date, no advanced biosensing applications featuring this compound have been documented. Nevertheless, the creation of biosensors based on this molecule is a plausible direction for future research. A common approach would involve immobilizing the molecule onto a transducer surface, such as an electrode or an optical fiber, to form a sensing interface. The subsequent interaction of a target analyte with the immobilized this compound could then elicit a quantifiable signal. The success of such a biosensor would hinge on the specific and selective recognition of the analyte by the this compound moiety.

Chemogenomic Profiling and Polypharmacology Studies for this compound at a Molecular Level

Currently, there are no chemogenomic or polypharmacology studies specifically focused on this compound. A chemogenomic profiling initiative would entail screening the compound against an extensive array of biological targets. This would help to delineate its biological activity and identify any potential off-target effects. Polypharmacology, which describes the capacity of a single compound to interact with multiple targets, is a critical aspect of modern drug discovery. Given that the sulfonamide functional group is a key component in a multitude of clinically approved drugs, it is conceivable that this compound could demonstrate polypharmacological characteristics. Future research in this area could utilize computational docking simulations and high-throughput in vitro screening to predict and experimentally validate its potential molecular targets.

Exploration of Degradation Pathways and Environmental Persistence from a Purely Chemical Standpoint

Specific data concerning the degradation pathways and environmental persistence of this compound are not available. However, the environmental fate of the broader sulfonamide class of compounds is a subject of considerable research interest, largely due to their widespread use as pharmaceuticals. The persistence of this compound in various environmental compartments would be contingent on its resilience to both abiotic and biotic degradation processes.

Potential degradation pathways could include the enzymatic or chemical cleavage of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bonds, as well as oxidative or reductive modifications of the aromatic ring and the N-propyl chains. Comprehensive studies on its photostability, rate of hydrolysis under different pH conditions, and susceptibility to microbial degradation would be essential to accurately assess its potential environmental impact.

Synergistic Research with Other Sulfonamide Scaffolds and Chemical Classes

While direct synergistic studies on this compound are not extensively documented in publicly available research, the broader class of sulfonamides has a rich history of being utilized in combination therapies to achieve synergistic effects. The structural characteristics of this compound suggest several plausible avenues for synergistic research, drawing parallels from established principles of sulfonamide pharmacology. These potential areas of investigation could unlock new therapeutic applications and enhance efficacy in existing ones.

A significant area of potential synergy lies in the well-established mechanism of action of antibacterial sulfonamides. These drugs typically inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. A classic example of synergy is the combination of a sulfonamide with a diaminopyrimidine, such as trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase. la.govmsdvetmanual.comdrugs.comyoutube.comyoutube.com This sequential blockade leads to a bactericidal effect, which is more potent than the bacteriostatic effect of either drug alone. msdvetmanual.comdrugs.com Should this compound exhibit antibacterial properties, its combination with a dihydrofolate reductase inhibitor could be a promising area of investigation.

Furthermore, many sulfonamides are known to be potent inhibitors of carbonic anhydrase (CA). Carbonic anhydrase inhibitors are a versatile class of drugs with applications as diuretics, antiglaucoma agents, and antiepileptics. uq.edu.au Research has shown that CAIs can act synergistically with a variety of other drug classes. For instance, in the management of hypoxic tumors, CAIs have been investigated in combination with anticancer agents to enhance their efficacy. uq.edu.aunih.govresearchgate.net There are also documented synergistic effects between CAIs and non-steroidal anti-inflammatory drugs (NSAIDs), as well as benzodiazepines, for managing conditions like cystoid macular edema and neuropathic pain, respectively. uq.edu.au If this compound possesses CA inhibitory activity, its potential for synergistic combinations with these and other chemical classes warrants exploration.

In the context of cardiovascular medicine, sulfonamide diuretics, such as thiazides, are frequently used in combination with other antihypertensive agents to achieve greater blood pressure control. eshonline.orgnih.govnih.gov This synergistic effect is often due to complementary mechanisms of action, such as targeting different aspects of blood pressure regulation. Investigating the potential diuretic and antihypertensive properties of this compound, and its subsequent synergistic potential with other cardiovascular drugs, could be a fruitful area of research.

The rising threat of antimicrobial resistance has also spurred research into synergistic drug combinations. Studies have explored the combination of older antibiotics, including sulfonamides, with newer agents to overcome resistance mechanisms. For example, synergistic activity has been observed between certain sulfonamides and polymyxin antibiotics against resistant Proteus species. nih.gov Exploring the potential of this compound to act in synergy with other antibiotics against multidrug-resistant pathogens could be a critical area of future research.

The following table outlines potential areas for synergistic research involving this compound, based on the known activities of the broader sulfonamide class.

| Potential Interacting Scaffold/Class | Hypothesized Synergistic Mechanism | Potential Therapeutic Application |

| Diaminopyrimidines (e.g., Trimethoprim) | Sequential blockade of the folic acid synthesis pathway in bacteria. | Treatment of bacterial infections. |

| Anticancer Agents | Enhancement of antitumor effects, particularly in hypoxic tumors, if the compound exhibits carbonic anhydrase inhibitory activity. | Oncology. |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Potential for enhanced management of certain types of edema or pain if the compound has carbonic anhydrase inhibitory activity. | Management of inflammatory conditions. |

| Other Antihypertensive Agents | Complementary mechanisms of action for blood pressure reduction if the compound possesses diuretic properties. | Treatment of hypertension. |

| Polymyxin Antibiotics | Overcoming bacterial resistance mechanisms. | Treatment of infections caused by multidrug-resistant bacteria. |

It is important to emphasize that these are hypothetical areas of investigation based on the established pharmacology of the sulfonamide scaffold. Rigorous preclinical and clinical studies would be necessary to validate these potential synergistic interactions for this compound.

Q & A

Q. What are the standard synthetic routes for N1,N1-dipropyl-1,3-benzenedisulfonamide, and what challenges arise in achieving high yields?

The compound is synthesized via sequential nucleophilic substitution of 1,3-benzenedisulfochlorure with propylamine derivatives. A protocol involves dissolving the disulfochloride in THF and reacting it with N-nucleophiles (e.g., propylamine) in DMF under basic conditions. However, the reaction predominantly yields symmetric disulfonamides due to competing hydrolysis and steric effects. For instance, highlights that asymmetric synthesis requires precise control of solvent polarity, reaction time, and stoichiometry to minimize symmetric byproducts like N,N'-dipropyl-1,3-benzenedisulfonamide . Challenges include low yields of asymmetric derivatives (<30%) and the need for iterative HPLC or LC/MS monitoring to track reaction progress .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are critical for purity assessment and structural confirmation. and emphasize using reversed-phase HPLC with UV detection (λ = 254 nm) to resolve sulfonamide derivatives, while LC/MS provides molecular ion peaks ([M+H]+) for mass validation. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming substituent positions on the benzene ring, with characteristic sulfonamide proton signals at δ 7.8–8.2 ppm .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

SAR studies should focus on modifying the propyl groups and sulfonamide positions to evaluate antiplatelet or enzyme inhibitory effects. demonstrates that substituting methoxy or halide groups at the 4-position of the benzene ring enhances antiplatelet aggregation activity in vitro. Researchers can employ platelet-rich plasma (PRP) assays to measure inhibition of ADP-induced aggregation, with IC50 values calculated using dose-response curves. Parallel molecular docking (e.g., with COX-1 or P2Y12 receptors) can rationalize observed activity trends .

Advanced Research Questions

Q. What strategies optimize the synthesis of asymmetric this compound derivatives?

Asymmetric synthesis requires orthogonal protection of sulfonyl chloride groups. suggests using a robotic system to sequentially add propylamine and a second nucleophile (e.g., isopropylamine) in a 1:1 molar ratio. Solvent choice is critical: THF minimizes disulfochloride degradation, while DMF enhances nucleophile solubility. Adding 1 equivalent of base (e.g., triethylamine) per nucleophile improves reaction efficiency. Despite these measures, symmetric byproducts may still dominate; flash chromatography (silica gel, ethyl acetate/hexane) is necessary for isolation .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Discrepancies often arise from metabolic instability or poor bioavailability. and note that sulfonamide metabolites (e.g., 4-amino-6-chloro-1,3-benzenedisulfonamide) can form in vivo, altering activity. Researchers should perform metabolite profiling using high-resolution LC-MS/MS and compare in vitro IC50 values with pharmacokinetic parameters (e.g., Cmax, AUC). If metabolites are inactive, structural modifications (e.g., fluorine substitution) can enhance metabolic stability .

Q. What advanced purification techniques isolate this compound from complex reaction mixtures?

Preparative HPLC with a C18 column (acetonitrile/water gradient) is effective for isolating the target compound from symmetric byproducts and hydrolyzed sulfonic acids. and recommend using a mobile phase containing 0.1% trifluoroacetic acid (TFA) to sharpen elution peaks. For scale-up, simulated moving bed (SMB) chromatography improves yield and reduces solvent consumption .

Q. How can reaction byproducts be systematically identified and quantified during synthesis?

Byproducts are identified via LC/MS and quantified using HPLC with external calibration curves. details that symmetric disulfonamides elute earlier than asymmetric derivatives due to lower hydrophobicity. Hydrolyzed intermediates (e.g., 3-(N-propyl)sulfonamide-benzenesulfonic acid) are detected as doubly charged ions in negative-ion mode LC/MS. Reaction optimization involves adjusting temperature (20–40°C) and intermediate reaction times (30–60 minutes) to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.